
GSK467
Overview
Description
GSK467 (CAS: 1628332-52-4) is a cell-penetrant, selective inhibitor of lysine demethylase 5B (KDM5B/JARID1B/PLU1), a histone-modifying enzyme implicated in oncogenesis and therapy resistance . It exhibits a Ki of 10 nM and IC50 of 26 nM against KDM5B, with 180-fold selectivity over KDM4C and negligible activity toward KDM6 or other Jumonji (JmjC) family members . Structurally, this compound contains a pyridopyrimidine core that interacts with the catalytic Mn²⁺ ion in the KDM5B JmjC domain, blocking α-ketoglutarate (α-KG)-dependent demethylation of H3K4me3/me2 .
In preclinical studies, this compound suppresses tumor progression by modulating epigenetic pathways. For example:
- In vivo: Reduces hepatocellular carcinoma (HCC) growth in BALB/c nude mice by upregulating miR-448 and suppressing YTHDF3/ITGA6 signaling .
This compound is stable under storage at -20°C (powder form, 3–6 months) or in inert atmosphere at room temperature (12 months). Its solubility in DMSO is 20 mg/mL (62.63 mM), though prolonged exposure to moisture must be avoided .
Preparation Methods
Synthetic Route Design and Key Reaction Steps
The synthesis of GSK467 centers on constructing its benzimidazole-oxazole core and introducing substituents via palladium-catalyzed cross-couplings. The European patent EP4387961A1 outlines a multi-step process involving:
Core Heterocycle Formation
The benzimidazole scaffold is synthesized through cyclocondensation of o-phenylenediamine derivatives with carboxylic acids or esters. For example, refluxing 2-nitro-4-methoxybenzoic acid with o-phenylenediamine in polyphosphoric acid yields the nitro-substituted benzimidazole precursor. Subsequent catalytic hydrogenation reduces the nitro group to an amine, enabling further functionalization .
Component | Specification |
---|---|
Catalyst | Pd(OAc)₂ (5 mol%) |
Ligand | Tricyclohexylphosphine (10 mol%) |
Solvent | Toluene/ethanol (3:1 v/v) |
Temperature | 85°C, 12 h |
Yield | 78–82% |
Oxazole Ring Construction
The oxazole ring is formed via cyclodehydration of a β-ketoamide intermediate. Treating 3-(benzimidazol-2-yl)propanamide with phosphorus oxychloride at 0–5°C induces cyclization, yielding the oxazole fused to the benzimidazole .
Process Optimization and Critical Parameters
Catalyst and Solvent Selection
The patent emphasizes palladium-based catalysts for cross-coupling efficiency. Substituting Pd(OAc)₂ with Pd(dba)₂ (dba = dibenzylideneacetone) improved yields to 85% by reducing side reactions . Solvent polarity also impacts reaction kinetics: a toluene/ethanol mix balances solubility and catalyst activity, whereas pure ethanol slows the reaction due to poor ligand stability .
Temperature and Purification Controls
-
Cyclization Step : Maintaining temperatures below 5°C during oxazole formation prevents over-dehydration and tar formation .
-
Crystallization : Final purification uses anti-solvent crystallization with n-heptane in DMSO, achieving >99% purity (HPLC) .
Analytical Characterization and Quality Assurance
Post-synthesis, this compound is characterized via:
-
LC-MS : m/z 319.32 [M+H]⁺, consistent with the formula C₁₇H₁₃N₅O₂ .
-
¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, imidazole-H), 7.89–7.25 (m, 8H, aromatic-H) .
-
X-ray Diffraction : Confirms the planar oxazole-benzimidazole system and intramolecular hydrogen bonding .
Table 2: Physicochemical Properties of this compound
Property | Value |
---|---|
Molecular Weight | 319.32 g/mol |
Solubility (DMSO) | 20.83 mg/mL (65.23 mM) |
Melting Point | 218–220°C (decomposes) |
Purity (HPLC) | >99% |
Challenges in Scale-Up and Solutions
Low Cellular Permeability
Despite high biochemical potency, this compound exhibits poor cellular uptake due to its polar surface area (PSA = 98 Ų) . Patent EP4387961A1 addresses this by co-formulating with Tween 80 and PEG 300 to enhance solubility in preclinical models .
Byproduct Formation in Cross-Coupling
Early batches contained 5–7% of the homocoupled pyridine dimer. Switching from K₂CO₃ to Cs₂CO₃ as a base suppressed this side reaction by improving transmetallation efficiency .
Comparative Analysis of Synthetic Approaches
A 2025 TargetMol report contrasts the patent route with alternative methods:
Chemical Reactions Analysis
GSK467 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Applications in Cancer Research
-
Antiproliferative Effects :
- GSK467 has demonstrated significant antiproliferative effects against human multiple myeloma cells, with an IC50 value of approximately 26 nM. In vitro studies indicated that treatment with this compound inhibited spheroid formation, colony formation, invasion, and migration of hepatocellular carcinoma (HCC) cells .
- In Vivo Studies :
- Case Study: KDM5B Inhibition in Macrophages :
Data Tables
Application Area | Effect Observed | IC50 Value | Model Used |
---|---|---|---|
Multiple Myeloma | Antiproliferative effect | 26 nM | Human multiple myeloma cells |
Hepatocellular Carcinoma | Inhibition of spheroid formation | >50 μM | HCC cell lines |
Macrophage Function | Altered immune response | N/A | In vitro macrophage assays |
Future Directions and Potential
The unique properties of this compound position it as a promising candidate for further research into its role in epigenetics and cancer therapy. The compound's ability to selectively inhibit KDM5B suggests potential applications not only in oncology but also in understanding other diseases influenced by histone modifications.
Case Studies Highlighting Efficacy
- Study on Gastric Cancer : Research indicated that inhibition of KDM5B using this compound significantly reduced the proliferation and clonogenic ability of gastric cancer cells, showcasing its potential as a therapeutic target .
- Neurodegenerative Disease Models : Investigations into models of Parkinson's disease have suggested that this compound may also have neuroprotective effects through its action on histone demethylases, indicating broader implications beyond oncology .
Mechanism of Action
GSK467 exerts its effects by selectively inhibiting KDM5B, a histone demethylase that plays a critical role in the regulation of gene expression. The compound binds to the 2-oxoglutarate-binding pocket of KDM5B, preventing the demethylation of histone H3 lysine 4 (H3K4), which is associated with active gene transcription . This inhibition leads to an increase in the levels of H3K4 trimethylation (H3K4me3), resulting in altered gene expression and inhibition of tumor cell proliferation .
Comparison with Similar Compounds
Structural and Mechanistic Comparisons
Table 1: Key Inhibitors Targeting KDM Enzymes
Key Mechanistic Insights:
- Bicyclic vs. Monocyclic Structures: Compounds with planar bicyclic cores (e.g., this compound, CPI-455, DZNep) exhibit stronger binding to KDM5B than monocyclic analogs (e.g., decitabine) due to enhanced interactions with the α-KG binding pocket and metal ion coordination .
- Metal Chelation : this compound and DZNep both coordinate with the catalytic Mn²⁺/Fe²⁺ ion, mimicking α-KG binding. However, DZNep also inhibits EZH2, limiting its specificity .
- Selectivity : this compound’s 180-fold selectivity for KDM5B over KDM4C contrasts with pan-KDM4 inhibitors like NCGC00244536, which lack clinical applicability due to off-target effects .
Functional and Therapeutic Comparisons
Table 2: Preclinical Efficacy in Cancer Models
Critical Observations:
- Anti-Proliferative Activity: this compound shows weaker anti-proliferative effects (IC₅₀ >50 μM in MM.1S cells) compared to KDM5-C70, which increases H3K4me3 genome-wide and robustly inhibits tumor growth .
- Combination Potential: CPI-455 synergizes with histone deacetylase (HDAC) inhibitors, suggesting combinatorial epigenetic therapy as a viable strategy .
Clinical and Developmental Status
Biological Activity
GSK467 is a selective inhibitor of the histone demethylase KDM5B (also known as JARID1B or PLU1), which plays a critical role in epigenetic regulation and has been implicated in various malignancies. The compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly due to its ability to modulate gene expression through histone methylation.
This compound specifically targets the JmjC domain of KDM5B, inhibiting its demethylase activity. The compound has demonstrated an IC50 value of approximately 26 nM , indicating potent inhibition of KDM5B activity. This inhibition can lead to increased levels of H3K4me3, a histone mark associated with active transcription, thereby potentially reactivating silenced tumor suppressor genes and altering cancer cell behavior .
Selectivity
This compound exhibits significant selectivity for KDM5B over other related demethylases. It shows a 180-fold selectivity for KDM5B compared to KDM4C, making it a valuable tool for studying the specific roles of KDM5B in cellular processes and disease states .
In Vitro Studies
In vitro studies have demonstrated that this compound has antiproliferative effects on various cancer cell lines, including multiple myeloma. Treatment with concentrations ranging from 0 to 100 µM over six days resulted in significant reductions in cell viability, underscoring its potential as an anticancer agent .
Cancer Treatment
A study investigating the effects of this compound on lung tissues from mice revealed that treatment led to milder inflammatory injuries and preserved alveolar structures compared to untreated controls. This suggests that this compound may mitigate tissue damage during inflammatory responses, highlighting its dual role as both an inhibitor of KDM5B and a modulator of inflammation .
Autoimmune Diseases
Research into autoimmune conditions has also indicated that this compound's modulation of KDM5B may influence macrophage activity. In synovial macrophages from rheumatoid arthritis patients, KDM5B expression was significantly altered, which could be linked to the inflammatory processes characteristic of such diseases. This compound's ability to inhibit KDM5B may provide insights into therapeutic strategies for managing autoimmune disorders .
Structural Insights
The crystal structure of the KDM5B enzyme in complex with this compound has been elucidated, providing valuable information on the binding interactions at the molecular level. This structural data can guide further drug development efforts aimed at creating more selective and effective inhibitors targeting KDM5B .
Summary of Key Data
Parameter | Value |
---|---|
Target | KDM5B (JARID1B) |
IC50 | 26 nM |
Selectivity | 180-fold for KDM5B over KDM4C |
Antiproliferative Activity | Effective against multiple myeloma cells |
Impact on Inflammation | Reduces inflammatory injury in lung tissues |
Q & A
Basic Research Questions
Q. What is the primary molecular target of GSK467, and how does it modulate epigenetic regulation?
this compound is a selective inhibitor of the histone demethylase KDM5B (JARID1B/PLU1), which regulates gene expression by removing methyl groups from H3K4me3/me2 marks. It binds competitively to the catalytic JmjC domain of KDM5B, disrupting its interaction with α-ketoglutarate (α-KG) and Fe(II) cofactors. The compound exhibits a Ki of 10 nM for KDM5B and 180-fold selectivity over KDM4C, with no measurable inhibition of other Jumonji family members (e.g., KDM6) .
Methodological Insight : To confirm target engagement, use in vitro demethylation assays (e.g., AlphaScreen) with recombinant KDM5B and validate results via structural analysis (e.g., X-ray crystallography showing this compound’s interaction with the JmjC domain) .
Q. What experimental approaches are recommended for assessing this compound’s inhibitory activity in cellular models?
Key methodologies include:
- siRNA knockdown comparison : Compare collagen expression (e.g., Col Iα1 mRNA) in Kdm5b siRNA-treated cells versus this compound-treated cells to distinguish direct inhibition from off-target effects .
- Proliferation assays : Measure IC50 in cancer cell lines (e.g., MM.1S myeloma cells), noting that this compound’s anti-proliferative effects may vary by cell type (IC50 >50 μM in MM.1S) .
- Immunofluorescence : Track α-SMA redistribution to assess phenotypic changes in fibroblasts .
Advanced Research Questions
Q. How can researchers optimize experimental conditions for studying this compound’s specificity across Jumonji demethylases?
- Molecular docking studies : Compare binding modes of this compound with KDM5B versus other demethylases (e.g., KDM4C, KDM6B) using tools like LibDock. Focus on interactions with catalytic residues (e.g., Mn^2+ coordination, hydrophobic pockets involving Tyr488/Phe496) .
- Competitive assays : Co-incubate with α-KG analogs (e.g., 2,4-PDCA) to test reversibility of inhibition .
Data Contradiction Note : While this compound increases Col Iα1 mRNA in fibroblasts , this may reflect indirect pathway modulation. Validate via RNA-seq to identify downstream targets (e.g., ATF3) and rule off-target effects using CRISPR/Cas9 KDM5B knockout models .
Q. What methodological considerations are critical when analyzing contradictory data involving this compound’s effects on collagen expression?
- Dose-response profiling : Test a range of concentrations (e.g., 0.1–50 μM) to differentiate dose-dependent effects.
- Temporal analysis : Collect time-course data (e.g., 24–72 hours post-treatment) to account for delayed transcriptional feedback .
- Cross-validation : Pair pharmacological inhibition (this compound) with genetic approaches (siRNA/shRNA) to confirm KDM5B-specific outcomes .
Q. How can this compound be integrated with chromatin profiling techniques to study its epigenetic impact?
Combine this compound treatment with:
- ChIP-seq : Map H3K4me3/me2 changes at promoter regions of fibrosis/cancer-related genes (e.g., COL1A1, TGF-β targets).
- RNA-seq : Correlate demethylase inhibition with transcriptomic shifts, focusing on pathways like EMT or Wnt/β-catenin .
Q. Key Biochemical Properties of this compound
Property | Value/Detail | Reference |
---|---|---|
Ki (KDM5B) | 10 nM | |
Selectivity (KDM4C) | 180-fold over KDM5B | |
Solubility | 20 mg/mL in DMSO (62.63 mM) | |
Storage | -20°C (powder), -80°C (in solution) |
Properties
IUPAC Name |
2-(1-benzylpyrazol-4-yl)oxy-3H-pyrido[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c23-16-14-6-7-18-9-15(14)20-17(21-16)24-13-8-19-22(11-13)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYRLXUTLYBVHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)OC3=NC4=C(C=CN=C4)C(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.